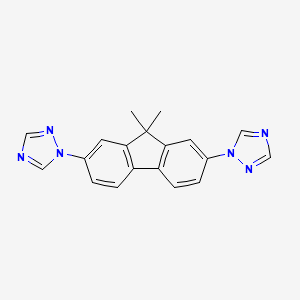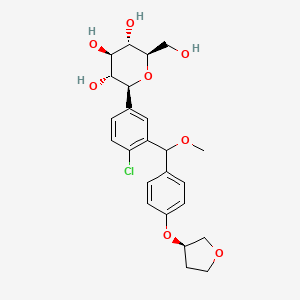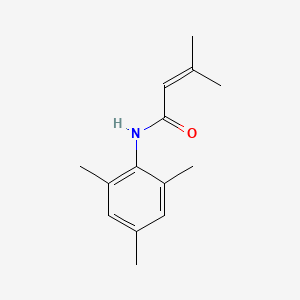
n-Mesityl-3-methylbut-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Mesityl-3-methylbut-2-enamide is an organic compound with the molecular formula C14H19NO. It is a member of the enamide family, which are compounds featuring an amide group conjugated to an alkene. Enamides are known for their versatile reactivity and are important intermediates in organic synthesis and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Mesityl-3-methylbut-2-enamide can be achieved through various methods. One common approach involves the oxidative desaturation of amides. For instance, an Fe-assisted regioselective oxidative desaturation of amides can be employed to produce enamides . Another method involves the direct N-dehydrogenation of amides using a combination of LiHMDS and triflic anhydride, which serves as both the electrophilic activator and the oxidant .
Industrial Production Methods
Industrial production of this compound typically involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring its availability for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
n-Mesityl-3-methylbut-2-enamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the enamide to its corresponding amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Fe-based catalysts and triflic anhydride
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of β-halogenated enamides .
Aplicaciones Científicas De Investigación
n-Mesityl-3-methylbut-2-enamide has a wide range of scientific research applications, including:
Chemistry: It serves as a versatile synthon in organic synthesis, enabling the construction of complex molecules.
Biology: The compound’s reactivity makes it useful in the study of biological pathways and enzyme interactions.
Mecanismo De Acción
The mechanism of action of n-Mesityl-3-methylbut-2-enamide involves its interaction with molecular targets through its conjugated amide and alkene groups. These interactions can lead to various chemical transformations, such as the formation of intermediates in catalytic cycles. The compound’s reactivity is influenced by the electron-withdrawing effects of the mesityl group, which stabilizes reaction intermediates and facilitates various transformations .
Comparación Con Compuestos Similares
Similar Compounds
3-methylbut-2-enamide: Another enamide with similar structural features.
β-halogenated enamides: These compounds are formed through the oxidative desaturation of amides and share similar reactivity.
Uniqueness
n-Mesityl-3-methylbut-2-enamide is unique due to the presence of the mesityl group, which enhances its stability and reactivity compared to other enamides. This makes it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C14H19NO |
|---|---|
Peso molecular |
217.31 g/mol |
Nombre IUPAC |
3-methyl-N-(2,4,6-trimethylphenyl)but-2-enamide |
InChI |
InChI=1S/C14H19NO/c1-9(2)6-13(16)15-14-11(4)7-10(3)8-12(14)5/h6-8H,1-5H3,(H,15,16) |
Clave InChI |
MMGAIENBBHADGR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)NC(=O)C=C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


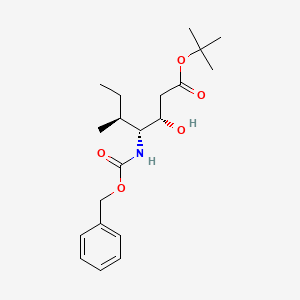
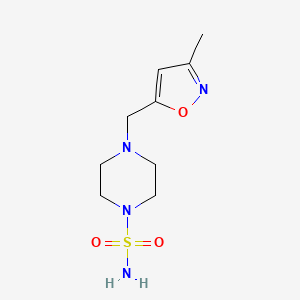
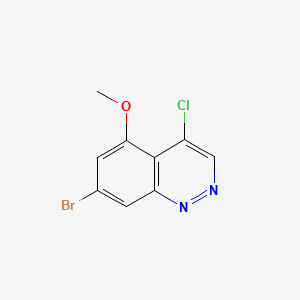
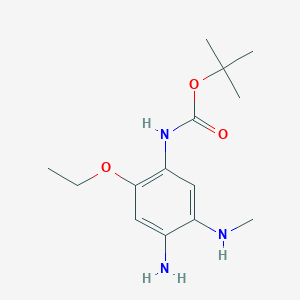
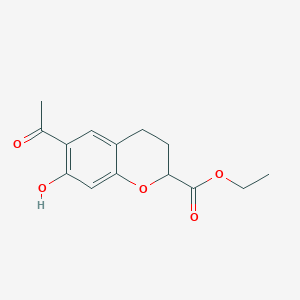
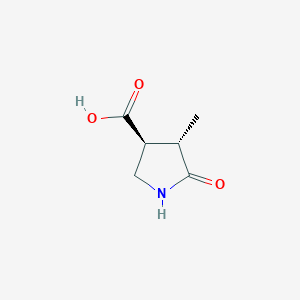
![n-(2-Oxo-2,3-dihydro-1h-benzo[d]imidazol-5-yl)cyclopropanecarboxamide](/img/structure/B14907680.png)
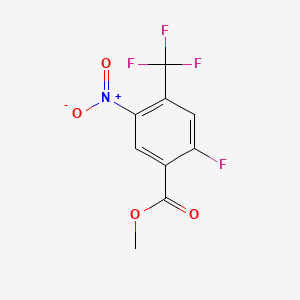
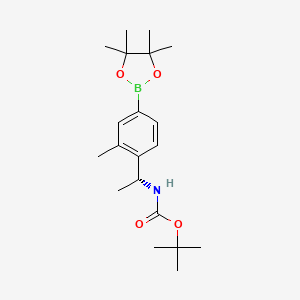
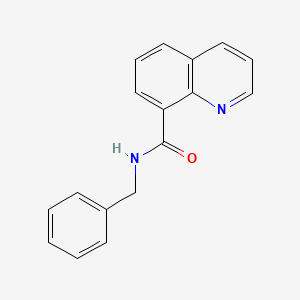
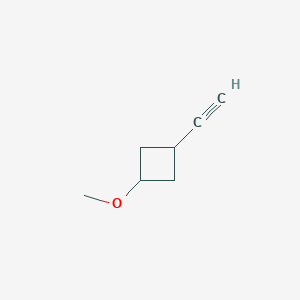
![3-benzyl-8-methoxy-2-sulfanyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14907700.png)
